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L-TYROSINE (RING-13C6; 3,3-D2)

Cat. No.: B1579875
M. Wt: 189.16
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine (Ring-13C6; 3,3-D2) is a high-purity, stable isotope-labeled amino acid essential for advanced mass spectrometry-based research. With a molecular formula of HO*C6H4CD2CH(NH2)COOH and a molecular weight of 189.16 g/mol, this reagent features a 13C6-labeled aromatic ring and deuterated methylene groups (3,3-D2), providing a distinct mass shift for precise tracking and quantification . The compound has a documented chemical purity of ≥ 98% . This isotopically labeled tyrosine is a critical tool for tracing metabolic pathways and dynamics. It enables researchers to study the role of tyrosine in protein synthesis, neurotransmitter production (as a precursor to dopamine and norepinephrine), and other biosynthetic processes with high specificity . Applications include using MALDI-FTICR Mass Spectrometry Imaging (MSI) to spatially resolve drug and metabolite distributions in tissues, as demonstrated in studies of phenylalanine and tyrosine kinetics within tumor microenvironments . It is also vital for quantitative proteomics, metabolic flux analysis, and as an internal standard for accurate liquid chromatography-mass spectrometry (LC-MS) quantification, helping to eliminate variability and improve data reliability. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should handle this material according to recommended laboratory safety protocols.

Properties

Molecular Weight

189.16

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for L Tyrosine Ring 13c6; 3,3 D2

Chemical Synthesis Approaches for Regiospecific 13C- and Deuterium (B1214612) Labeling

The precise placement of isotopic labels within the L-tyrosine molecule necessitates multi-step chemical synthesis strategies. These approaches are designed to be both regiospecific, ensuring the isotopes are in the correct positions, and efficient.

A common strategy involves the construction of the aromatic ring from simple, commercially available isotopically labeled precursors. uni-frankfurt.dersc.org For the synthesis of the 13C6-labeled aromatic ring, precursors such as 13C-labeled acetone (B3395972) can be utilized. uni-frankfurt.dersc.org The synthesis of side-chain labeled precursors often employs a route starting from labeled acetone and heavy water (D2O) as the deuterium source. rsc.org

One documented synthetic route to access side-chain labeled precursors for tyrosine involves starting with [2,6-13C2]4-nitrophenol. rsc.org This intermediate is then converted to [2,6-13C2]4-aminophenol. rsc.org Subsequent deuteration at the 3 and 5 positions of the ring is achieved by treatment with D2O and hydrochloric acid at elevated temperatures. rsc.orgd-nb.info The resulting labeled 4-aminophenol (B1666318) can then be transformed into the corresponding labeled 4-hydroxybenzonitrile. rsc.org

The introduction of the deuterated three-carbon side chain can be accomplished through various organic reactions. For instance, a Knovenagel condensation of a labeled malonic acid with a benzaldehyde (B42025) derivative can lead to a labeled cinnamic acid, which can then be further elaborated to the final amino acid. nih.gov The stereochemistry at the alpha-carbon is often established in the final steps, sometimes using enzymatic methods to ensure the natural L-configuration. deepdyve.comacs.org

A key challenge in these syntheses is maintaining the stereochemical integrity of the final product while achieving high levels of isotopic incorporation. nih.govacs.org Reductive deoxygenation/deuteration sequences have been developed to regioselectively introduce deuterium. acs.orgnih.govacs.org For example, a hydroxyl group on the tyrosine ring can be activated as a triflate and then reduced with magnesium turnings and a palladium catalyst in the presence of a deuterium source. acs.orgacs.org

Enzymatic and Biotechnological Production Strategies for Labeled Amino Acids

In addition to purely chemical methods, enzymatic and biotechnological approaches offer powerful and often more stereospecific routes to isotopically labeled amino acids. nih.govscispace.comchemjournal.kz These methods leverage the high selectivity of enzymes to catalyze specific reactions, ensuring the production of the desired L-isomer. scispace.com

A chemo-enzymatic approach often combines chemical synthesis of a labeled precursor with a final enzymatic step to produce the amino acid. nih.govd-nb.info For instance, a labeled phenylpyruvate or p-hydroxyphenylpyruvate can be synthesized chemically and then converted to L-phenylalanine or L-tyrosine, respectively, through an enzymatic reductive amination reaction. deepdyve.com This method has been successfully used to produce highly enriched labeled phenylalanines on a gram scale with excellent enantiomeric purity. deepdyve.com

Enzymes such as phenylalanine ammonia (B1221849) lyase (PAL) and β-tyrosinase are instrumental in these syntheses. nih.govd-nb.info PAL can catalyze the addition of ammonia to cinnamic acid derivatives, while β-tyrosinase can catalyze the reversible conversion of L-tyrosine to phenol, pyruvate (B1213749), and ammonia, a reaction that can be exploited for isotopic labeling. nih.govd-nb.info For the synthesis of L-tyrosine labeled with hydrogen isotopes, enzymatic isotopic exchange between the amino acid and a deuterated or tritiated incubation medium, catalyzed by an enzyme like tryptophanase, has been demonstrated. nih.gov

Biotechnological production often involves growing microorganisms in media containing isotopically labeled nutrients. scispace.com By using auxotrophic strains of bacteria, such as E. coli, that are deficient in the biosynthesis of a particular amino acid, researchers can supply a labeled precursor in the growth medium, which is then incorporated into the proteins produced by the cells. acs.org This in vivo incorporation method is particularly useful for producing labeled proteins for NMR studies.

Precursor Selection and Optimization of Isotopic Incorporation Efficiency

The efficiency of isotopic labeling, especially in cell-based systems, is highly dependent on the choice of the labeled precursor. nih.govresearchgate.net Using late metabolic precursors, such as α-ketoacids, has proven to be an effective strategy. nih.govresearchgate.netrsc.org Phenylpyruvate and (4-hydroxyphenyl)pyruvate are the immediate non-chiral precursors to phenylalanine and tyrosine, respectively, making them ideal targets for isotopic synthesis and subsequent use in overexpression systems. nih.govresearchgate.net

The use of these α-ketoacid precursors allows for highly selective labeling of phenylalanine and tyrosine residues in proteins without significant cross-labeling to other amino acids. researchgate.net This is a significant advantage over using earlier metabolic precursors like glucose or glycerol, which can lead to a wider distribution of the isotopic label.

Optimizing the incorporation efficiency involves several factors. The concentration of the labeled precursor in the growth medium is a critical parameter. acs.orgnih.gov For some precursors, concentrations of up to 200 mg per liter of culture may be required to achieve high levels of incorporation. acs.orgnih.gov However, recent advancements have shown that direct incorporation of the labeled amino acids, rather than their pyruvate precursors, can lead to higher labeling efficiency at lower concentrations. acs.orgnih.gov

The choice of the expression host is also crucial. Utilizing auxotrophic E. coli strains that cannot synthesize the target amino acid ensures that the supplied labeled precursor is efficiently utilized. acs.orgnih.gov Furthermore, the timing of the addition of the labeled precursor to the cell culture can influence the final incorporation level.

Interactive Data Table: Key Precursors and Methods

Precursor TypeLabeling StrategyKey Enzymes/ReagentsAdvantages
13C-Labeled AcetoneChemical SynthesisOrganic synthesis reagentsAccess to 13C-ring labeling
Deuterium Oxide (D2O)Chemical SynthesisAcid/base catalystsInexpensive source of deuterium
Labeled PhenylpyruvatesChemo-enzymaticTransaminases, DehydrogenasesHigh stereospecificity, good yields
Labeled Amino AcidsDirect IncorporationAuxotrophic expression hostsHigh incorporation efficiency

Advanced Analytical Characterization Techniques Employing L Tyrosine Ring 13c6; 3,3 D2

Mass Spectrometry (MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Separation and Identification of Labeled Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of molecules in complex mixtures. mdpi.comscience.gov In metabolic research, LC-MS/MS is instrumental in analyzing the downstream products of L-Tyrosine (ring-13C6; 3,3-D2) after it has been introduced into a biological system.

The process begins with the separation of metabolites from a biological sample using liquid chromatography. The distinct physicochemical properties of the metabolites cause them to travel through the chromatography column at different rates, leading to their separation. Following separation, the metabolites are ionized and introduced into the mass spectrometer.

In the context of L-Tyrosine (ring-13C6; 3,3-D2), the mass spectrometer is tuned to specifically detect the labeled tyrosine and its metabolic derivatives. The initial mass analysis (MS1) identifies the precursor ions based on their mass-to-charge ratio, which will be higher for labeled metabolites due to the presence of 13C and D isotopes. These selected precursor ions are then fragmented, and the resulting product ions are analyzed in the second mass analysis (MS2). This tandem MS approach provides a high degree of specificity, allowing for the unambiguous identification of labeled metabolites even in complex biological matrices. mdpi.com

For instance, research has utilized LC-MS/MS to quantify oxidatively modified tyrosine metabolites in plasma. mdpi.com In such studies, stable, isotopically labeled internal standards, including derivatives of L-Tyrosine (ring-13C6), are employed to minimize matrix effects and ensure accurate quantification. mdpi.com The method's suitability is often validated by assessing its accuracy, precision, and recovery through the addition of known standard solutions to the biological samples. mdpi.com

A study on non-small cell lung carcinoma xenografted mouse models complemented its primary imaging technique with LC-MS data from homogenized tumor tissues. nih.gov This approach helped to validate the findings from the imaging by showing a similar trend in the enrichment of free amino acids, including 13C6-Tyr, over time. nih.gov

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) for Spatiotemporal Analysis

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue sample. acu.edu.auresearchgate.net When used with isotopically labeled compounds like L-Tyrosine (ring-13C6; 3,3-D2), it enables the spatiotemporal analysis of metabolic processes.

In a typical MALDI-FTICR-MSI experiment, a thin tissue section is coated with a matrix that absorbs laser energy. A pulsed laser is then directed across the tissue surface, desorbing and ionizing molecules from specific locations. The high mass resolution and accuracy of the FTICR mass spectrometer allow for the differentiation of the labeled metabolites from their unlabeled counterparts. researchgate.net

A key application of this technique has been demonstrated in cancer research, specifically in studying the kinetics of L-[ring-13C6]-Phenylalanine and its conversion to L-[ring-13C6]-Tyrosine in non-small cell lung carcinoma xenografted mouse models. acu.edu.auresearchgate.net Researchers were able to observe the dynamic changes in the spatial distribution of numerous amino acids within the tumor tissue at different time points after the injection of the labeled tracer. acu.edu.auresearchgate.net

The findings from such studies have revealed that the labeled phenylalanine and its metabolite, labeled tyrosine, show higher abundances in viable tumor regions compared to non-viable areas. acu.edu.auresearchgate.net The temporal analysis also demonstrated a delay in the enrichment of labeled tyrosine compared to the initial labeled phenylalanine, which is indicative of the metabolic conversion process. acu.edu.auresearchgate.net This ability to map local metabolism within the context of tissue morphology provides novel insights into the metabolic reprogramming that occurs in tumors. acu.edu.au

Time After InjectionObserved Trend for 13C6-PheObserved Trend for 13C6-TyrLocation of Higher Abundance
10 minHighest abundanceDelayed enrichment compared to 13C6-PheViable tumor regions
30 minDecreasing abundanceIncreasing enrichmentViable tumor regions
60 minProgressively decreasedContinued enrichmentViable tumor regions

Analysis of Isotopic Enrichment and Isotopomer Distributions for Metabolic Tracing

Metabolic tracing using stable isotopes like those in L-Tyrosine (ring-13C6; 3,3-D2) is a fundamental approach to understanding the flow of atoms through metabolic pathways. eurisotop.comnih.gov The analysis of isotopic enrichment and isotopomer distributions provides quantitative data on the activity of these pathways. eurisotop.com

Isotopic enrichment refers to the increase in the proportion of a heavy isotope in a metabolite pool. By measuring the enrichment of L-Tyrosine and its downstream products over time, researchers can determine the rates of synthesis, consumption, and conversion of these molecules. nih.gov

Isotopomer distribution analysis takes this a step further by examining the different patterns of isotope labeling within a single molecular species. For example, as L-Tyrosine (ring-13C6; 3,3-D2) is metabolized, the 13C and D atoms may be distributed among various products. The specific pattern of this distribution, or the isotopomer distribution, can provide detailed information about the specific metabolic pathways that are active.

Comprehensive metabolic modeling can integrate data from multiple 13C-isotopomer datasets to improve the precision of metabolic flux estimations. nih.gov This approach has been used to study metabolism in perfused working hearts, where it has helped to identify inconsistencies in measurement data and enhance the understanding of cardiac homeostasis. nih.gov The use of various tracer perfusions allows for the assessment of different metabolic pathways, leading to a more complete picture of cellular metabolism. nih.gov

Utilization as Internal Standards for Quantitative Analysis in Complex Biological Matrices

In quantitative analysis, particularly in mass spectrometry-based methods, the use of internal standards is crucial for achieving accurate and precise results. mdpi.comgoogle.com Isotopically labeled compounds, such as L-Tyrosine (ring-13C6; 3,3-D2), are considered the gold standard for use as internal standards because their chemical and physical properties are nearly identical to their unlabeled counterparts. eurisotop.com

When added to a biological sample at a known concentration, the labeled internal standard co-elutes with the endogenous analyte during chromatography and is ionized with similar efficiency in the mass spectrometer. eurisotop.com By comparing the signal intensity of the endogenous analyte to that of the internal standard, any variations in sample preparation, chromatographic separation, or mass spectrometric detection can be corrected for.

This normalization is essential for comparing data across different samples, instruments, or analysis times. google.com For example, in the quantitative analysis of free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in the plasma of colorectal cancer patients, isotopically labeled versions of these compounds (RING-13C6) were used as internal standards to minimize matrix effects and ensure accurate measurements. mdpi.com The use of a stable isotopic standard mix covering a broad range of chemical properties is a strategy employed to normalize data for a large number of metabolites in a sample set. google.com

AnalyteInternal Standard UsedMatrixAnalytical Technique
3-Nitro-l-tyrosine3-Nitro-l-tyrosine (RING-13C6)PlasmaLC-MS/MS
3-Chloro-l-tyrosine3-Chloro-l-tyrosine (RING-13C6)PlasmaLC-MS/MS
3-Bromo-l-tyrosine3-Bromo-l-tyrosine (RING-13C6)PlasmaLC-MS/MS

Applications in Advanced Biochemical and Biological Research

Metabolic Flux Analysis (MFA) and Pathway Elucidation

Metabolic Flux Analysis (MFA) is a pivotal technique for quantifying the rates of metabolic reactions within a biological system. The application of L-TYROSINE (RING-13C6; 3,3-D2) offers a distinct advantage by permitting the simultaneous tracing of both carbon and deuterium (B1214612) atoms, thereby providing a more holistic understanding of metabolic dynamics.

Tracing Carbon Flow within Aromatic Amino Acid Metabolism

The ¹³C₆-labeled ring of L-TYROSINE (RING-13C6; 3,3-D2) serves as a stable tracer to monitor the carbon backbone of tyrosine as it moves through various metabolic pathways. When this labeled tyrosine is introduced into cellular or organismal systems, techniques such as mass spectrometry or NMR spectroscopy can be employed to track the incorporation of the ¹³C atoms into downstream metabolites. This is particularly beneficial for studying the metabolism of aromatic amino acids, which are precursors to a diverse array of bioactive molecules, including neurotransmitters and hormones.

In a notable study focusing on non-small cell lung carcinoma, L-[ring-¹³C₆]-Phenylalanine was utilized to trace its conversion to L-[ring-¹³C₆]-Tyrosine. This research demonstrated how ¹³C labeling can unveil the spatial and temporal dynamics of aromatic amino acid metabolism within a tumor microenvironment. nih.gov The peak concentration of the labeled phenylalanine was observed in tumor tissue just 10 minutes after injection, whereas its metabolite, the labeled tyrosine, exhibited a delayed peak, signifying the in-situ conversion process. nih.gov Such methodologies enable the detailed mapping of carbon flow and the identification of metabolic reprogramming in pathological conditions.

Spatiotemporal Distribution of L-[ring-¹³C₆]-Phenylalanine and its Metabolite L-[ring-¹³C₆]-Tyrosine in a Xenograft Model. This table is based on data from a study using L-[ring-¹³C₆]-Phenylalanine, illustrating the principles applicable to tracing with L-TYROSINE (RING-13C6; 3,3-D2).
Time PointRelative Abundance of L-[ring-¹³C₆]-Phe in TumorRelative Abundance of L-[ring-¹³C₆]-Tyr in TumorKey Observation
10 minHighLow to ModerateRapid uptake of the precursor amino acid.
30 minDecreasingPeakMaximum conversion of phenylalanine to tyrosine.
60 minLowDecreasingClearance of the tracer and its metabolite.

Investigating Deuterium Dynamics in Enzyme-Catalyzed Reactions and Hydrogen Exchange

The deuterium atoms located at the 3,3-position of the tyrosine side chain are crucial for elucidating the mechanisms of enzymes involved in its metabolism. The breaking of a carbon-deuterium (C-D) bond occurs at a slower rate than that of a carbon-hydrogen (C-H) bond, a principle known as the kinetic isotope effect (KIE). By quantifying the KIE, scientists can ascertain whether the cleavage of this specific bond is a rate-limiting step in an enzymatic reaction. This is of particular importance for enzymes such as tyrosine aminotransferase, which catalyzes the initial step in the catabolism of tyrosine.

Moreover, the 3,3-D2 label can be employed to trace the trajectory of these specific hydrogen atoms during metabolic conversions, offering insights into hydrogen exchange reactions and the stereochemical details of enzymatic processes.

Elucidation of Tyrosine Turnover and Recycling Mechanisms in Cellular Systems

The dual labeling of L-TYROSINE (RING-13C6; 3,3-D2) presents a refined approach for the study of protein turnover—the dynamic equilibrium between protein synthesis and degradation. When this labeled amino acid is integrated into proteins, the ¹³C₆-ring introduces a distinct mass shift, enabling the precise quantification of newly synthesized proteins.

Concurrently, the 3,3-D2 label can aid in distinguishing between various metabolic pools of tyrosine. For example, in experiments where phenylalanine is also a substrate, the presence or absence of the D2 label can help differentiate between tyrosine obtained directly from the diet (and the tracer) and tyrosine that has been newly synthesized from an unlabeled phenylalanine source. This dual-tracer methodology provides a more accurate depiction of whole-body and tissue-specific protein dynamics. A study that combined L-[1-¹³C]tyrosine and L-[3,3-²H₂]phenylalanine illustrated how different isotopes can be utilized to ascertain whole-body tyrosine balance and the rates of phenylalanine hydroxylation, which are fundamental aspects of tyrosine turnover. nih.gov

Phenylalanine Hydroxylation and Tyrosine Balance Determined by Isotopic Tracers. This table is based on a study using a combination of L-[1-¹³C]tyrosine and L-[3,3-²H₂]phenylalanine, illustrating the type of data that can be obtained with dual-labeling strategies.
Phenylalanine Intake (mg/kg/day)Phenylalanine Hydroxylation (μmol/kg/h)Whole-Body Tyrosine Balance (μmol/kg/h)
18.5 (Low)4.5 ± 0.3-1.8 ± 0.6 (Negative)
35.6 (Intermediate)6.2 ± 0.50.5 ± 0.7 (Equilibrium)
96.6 (Generous)7.9 ± 0.81.2 ± 0.9 (Equilibrium)

Analysis of Metabolic Reprogramming in in vitro and in vivo Model Systems

A hallmark of cancer and other diseases is the alteration of cellular metabolism, a process termed metabolic reprogramming. L-TYROSINE (RING-13C6; 3,3-D2) is an exemplary tracer for the detailed investigation of these metabolic shifts. By tracking the fate of both the carbon and deuterium labels in cellular or animal models, researchers can pinpoint metabolic pathways that are either upregulated or downregulated in the context of the disease.

For instance, tracing the ¹³C₆-labeled ring can disclose whether tyrosine is being channeled into pathways for energy generation or for the synthesis of specific molecules that promote cellular proliferation. A study that employed mass spectrometry imaging with L-[ring-¹³C₆]-phenylalanine reported higher concentrations of both the tracer and its derivative, L-[ring-¹³C₆]-tyrosine, in viable tumor areas as compared to non-viable regions, which points to a modified amino acid metabolism in cancer cells. nih.gov This underscores the value of stable isotope tracers in delineating the metabolic landscape of tumors.

Protein Dynamics and Structural Biology Studies

The incorporation of L-TYROSINE (RING-13C6; 3,3-D2) into proteins furnishes a potent probe for investigating their structure, dynamics, and interactions through the use of advanced spectroscopic methods.

Probing Protein Structure and Conformational Changes via Tyrosine Residues

Tyrosine residues are frequently situated at functionally significant locations within proteins, such as in active sites or at the interfaces of protein-protein interactions. The isotopic labels in L-TYROSINE (RING-13C6; 3,3-D2) can be detected by techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to yield site-specific data regarding the local environment and conformation of the tyrosine residue.

The ¹³C-labeled aromatic ring generates unique signals in ¹³C NMR spectra that are sensitive to the local electronic milieu. nih.gov Alterations in these signals can signify conformational shifts in the protein upon binding to a ligand, during the folding process, or when interacting with other molecules. Research has demonstrated the utility of ¹³C-labeled tyrosine residues as localized IR probes for the surveillance of conformational changes in peptides and proteins. nih.gov The vibrational frequencies of the labeled tyrosine are responsive to its hydrogen-bonding environment, which is altered with changes in protein conformation. The deuterium labels at the 3,3-position can also be leveraged in specialized NMR experiments to probe the dynamics of the tyrosine side chain.

Investigating Protein-Ligand Interactions and Allosteric Regulation

The dual labeling of L-TYROSINE (RING-13C6; 3,3-D2) provides a robust platform for dissecting the complexities of protein-ligand interactions and allosteric regulation. The presence of a ¹³C-labeled aromatic ring and deuterium at the β-carbon (C3) allows for the application of complementary biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Incorporating ¹³C-labeled tyrosine into a protein of interest provides site-specific NMR probes. nih.govnih.gov Changes in the chemical shifts of the ¹³C atoms in the tyrosine ring upon the binding of a ligand can be monitored using techniques like 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. univr.itnih.gov This "chemical shift mapping" allows for the precise identification of the tyrosine residues involved in the binding interface, providing valuable information about the ligand's binding site and orientation. nih.gov Furthermore, solid-state ¹³C NMR has been successfully employed to study the protonation state of tyrosine residues in membrane proteins, a critical factor in many protein-ligand interactions. nih.gov

Allosteric regulation, where the binding of a ligand to one site on a protein influences the binding of another ligand at a different site, is a fundamental mechanism of biological control. nih.gov The conformational changes that underpin allosteric regulation can be subtle and dynamic. The deuterium labels at the 3,3-position of L-TYROSINE (RING-13C6; 3,3-D2) can be used to probe these dynamics. Changes in the local environment of the deuterated carbons can affect their relaxation properties in NMR, providing insights into conformational changes that occur upon ligand binding at a distal allosteric site. While direct experimental data on L-TYROSINE (RING-13C6; 3,3-D2) in allosteric studies is not abundant in the provided search results, the principles of isotope-assisted NMR are well-established for this purpose.

Applications in Protein Synthesis and Turnover Rate Determination (e.g., SILAC-based methods)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. thermofisher.com It relies on the metabolic incorporation of "heavy" isotopically labeled amino acids into proteins. L-TYROSINE (RING-13C6; 3,3-D2) is an ideal candidate for such studies.

In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (unlabeled) version of an amino acid, while another population is grown in a medium containing the "heavy" version. The proteins from the two cell populations are then mixed, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the relative quantification of proteins between the two samples.

"Dynamic SILAC" is an extension of this method used to measure protein synthesis and turnover rates. researchgate.net In this approach, cells are grown in a "light" medium and then switched to a "heavy" medium containing L-TYROSINE (RING-13C6; 3,3-D2). The rate of incorporation of the heavy tyrosine into newly synthesized proteins can be monitored over time by mass spectrometry. This allows for the determination of the synthesis rate and, in pulse-chase experiments, the degradation rate of individual proteins. Such studies have been instrumental in understanding the dynamics of the proteome in various cellular contexts, including cancer. nih.gov

TechniqueApplicationInformation Gained
Static SILACRelative protein quantification between different cell populations.Changes in protein expression levels in response to stimuli or in different disease states.
Dynamic SILACMeasurement of protein synthesis and degradation rates.Protein half-life, understanding of proteome dynamics. researchgate.net
Pulse-Chase SILACTracking the fate of a population of proteins over time.Detailed kinetics of protein turnover.

Enzymatic Mechanism and Kinetic Isotope Effect Studies

The isotopic labels in L-TYROSINE (RING-13C6; 3,3-D2) are particularly valuable for elucidating the mechanisms of enzymes that utilize tyrosine as a substrate.

Elucidation of Reaction Mechanisms of Tyrosine-Utilizing Enzymes

Many enzymes catalyze reactions involving the modification of the tyrosine side chain. For example, tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA. nih.gov By using isotopically labeled tyrosine, researchers can track the fate of specific atoms throughout the reaction, providing crucial information about the reaction mechanism. The ¹³C-labeled ring can be used in NMR or mass spectrometry to follow the transformation of the aromatic ring, while the deuterium labels can provide insights into steps involving C-H bond cleavage.

Investigation of Kinetic Isotope Effects (KIE) Utilizing Deuterium Labeling for Reaction Pathway Analysis

The deuterium atoms at the 3,3-position of L-TYROSINE (RING-13C6; 3,3-D2) are strategically placed to probe the kinetic isotope effect (KIE) of enzymatic reactions. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org

For enzymes that catalyze reactions involving the abstraction of a hydrogen atom from the β-carbon of tyrosine, such as in the oxidative deamination of L-tyrosine, the substitution of hydrogen with deuterium at this position will slow down the reaction if this step is rate-limiting. icm.edu.plresearchgate.net By measuring the reaction rates with both the deuterated and non-deuterated tyrosine, the magnitude of the KIE can be determined. This information is critical for identifying the rate-determining step and for understanding the transition state of the reaction. nih.govicm.edu.pl

EnzymeReactionDeuterium Label PositionObserved KIE (kH/kD)Mechanistic Implication
L-phenylalanine dehydrogenaseOxidative deamination of L-tyrosine2-positionVmax = 2.26, Vmax/KM = 2.87Cleavage of the C-D bond is likely the rate-determining step. icm.edu.pl
TyrosinaseHydroxylation of halogenated L-tyrosine derivatives5'-positionValues greater than 1The hydrogen at the C-5 position of the aromatic ring is involved in the conversion of the enzyme-substrate complex. nih.gov

Interactions with Other Biomolecules and Signaling Pathways

The physicochemical properties of tyrosine make it a crucial residue in mediating interactions with a wide range of biomolecules, including nucleic acids. nih.gov

Analysis of Tyrosine's Role in Protein-Nucleic Acid Interactions

Tyrosine residues are frequently found at the interface of protein-nucleic acid complexes. nih.gov They can engage in stacking interactions with the bases of DNA and RNA, contributing to the stability and specificity of the interaction. nih.gov The aromatic ring of tyrosine is particularly well-suited for these π-π stacking interactions.

The use of isotopically labeled tyrosine, such as L-TYROSINE (RING-13C6; 3,3-D2), is a powerful approach to study these interactions. For instance, in the study of tyrosine recombinases, enzymes that catalyze DNA cleavage and re-ligation, isotope labeling and TROSY NMR can be used to elucidate the role of protein dynamics in their function. osu.edu By incorporating ¹³C-labeled tyrosine into a DNA-binding protein, researchers can use NMR to monitor the changes in the chemical environment of the tyrosine residues upon binding to DNA. This can reveal which tyrosine residues are directly involved in the interaction and provide insights into the nature of these interactions. The deuterium labels can also be used to probe the dynamics of the protein-nucleic acid complex.

Investigation of Tyrosine Phosphorylation Dynamics and Signaling Cascade Mechanisms

The use of isotopically labeled compounds, such as L-Tyrosine (ring-13C6; 3,3-D2), is central to advanced quantitative proteomics, particularly in the detailed investigation of protein phosphorylation dynamics. This stable isotope-labeled version of L-Tyrosine serves as a powerful tool in methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which enables the precise quantification of changes in protein phosphorylation in response to various stimuli, providing deep insights into complex cellular signaling cascades. nih.govthermofisher.com

In a typical SILAC-based phosphoproteomics experiment, two populations of cells are cultured. One population is grown in a standard "light" medium, while the other is grown in a "heavy" medium where a standard amino acid is replaced with its stable isotope-labeled counterpart, such as L-Tyrosine (ring-13C6; 3,3-D2). Over several cell divisions, the "heavy" amino acid is fully incorporated into the entire proteome of the second cell population.

Following this metabolic labeling, the two cell populations can be subjected to different conditions. For instance, the "heavy" cell population might be stimulated with a growth factor to activate specific signaling pathways, while the "light" population remains as an unstimulated control. The cells are then combined, lysed, and the proteins are digested into peptides. Because the peptides from the "heavy" population are mass-shifted due to the incorporated isotopes, they can be distinguished from their "light" counterparts by mass spectrometry (MS). hubrecht.eu

A crucial step in studying tyrosine phosphorylation is the enrichment of phosphotyrosine-containing peptides from the complex mixture, as they are typically present in very low abundance. nih.govnih.gov This is often achieved through immunoaffinity purification using antibodies that specifically recognize phosphotyrosine residues.

Once the phosphopeptides are enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the relative abundance of a specific phosphopeptide from the stimulated ("heavy") versus the unstimulated ("light") cells can be determined by comparing the signal intensities of the isotopic peptide pairs. This provides a precise quantitative measurement of the change in phosphorylation at a specific tyrosine site on a particular protein. nih.govhubrecht.eu

Detailed Research Findings: EGFR Signaling Pathway

A key example of this approach is the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical cascade involved in cell proliferation and differentiation. nih.govvirginia.edu In studies using quantitative proteomics to analyze HeLa cells stimulated with EGF, researchers have been able to identify and quantify a large number of tyrosine phosphorylation events. nih.gov

One such study, employing a quantitative phosphoproteomics approach combined with immunoaffinity purification, successfully quantified 73 unique phosphotyrosine peptides that were significantly regulated upon EGF stimulation. nih.gov This allowed for the precise identification of downstream targets of the EGFR kinase and provided a dynamic snapshot of the signaling cascade.

Key findings from this type of research include the identification of phosphorylation changes on numerous signaling proteins. For example, significant increases in tyrosine phosphorylation were observed on the EGFR itself (autophosphorylation), as well as on crucial adaptor proteins and enzymes such as SHC-transforming protein 1 (SHC1), Phospholipase C gamma-1 (PLCG1), and Growth factor receptor-bound protein 2 (GRB2). nih.govresearchgate.net These quantitative data are vital for mapping the flow of information through the signaling network and understanding how the signal is propagated and modulated.

The table below presents a selection of phosphotyrosine sites that have been identified and quantified in studies of EGF-stimulated cells, illustrating the type of data generated using stable isotope labeling techniques.

Protein NameGene NamePhosphorylation SiteFold Change (Stimulated vs. Unstimulated)
Epidermal Growth Factor ReceptorEGFRpY1172>10
SHC-transforming protein 1SHC1pY427>8
Phospholipase C gamma-1PLCG1pY783>5
Growth factor receptor-bound protein 2GRB2pY209>4
Ras GTPase-activating protein-binding protein 1GAB1pY627>6

This table is illustrative of typical results from quantitative phosphoproteomic studies. The specific fold changes can vary based on experimental conditions and cell lines used.

By tracing the phosphorylation of these and many other proteins over time, researchers can construct detailed models of signaling dynamics. This reveals the sequence of activation events, identifies feedback loops, and uncovers crosstalk between different pathways. researchgate.net The use of L-Tyrosine (ring-13C6; 3,3-D2) and similar labeled amino acids is indispensable for achieving the quantitative accuracy required to unravel the complexity of these fundamental cellular processes. hubrecht.eu

Challenges and Future Directions in Research Utilizing L Tyrosine Ring 13c6; 3,3 D2

Methodological Advancements in Synthesis and Purification of Complex Labeled Compounds

The synthesis of complex, multi-labeled compounds like L-Tyrosine (Ring-13C6; 3,3-D2) presents significant synthetic and purification challenges. The introduction of multiple stable isotopes at specific positions within a molecule requires sophisticated, multi-step synthetic routes. nih.gov Achieving high isotopic enrichment and chemical purity is paramount for accurate and sensitive downstream analysis.

Challenges in Synthesis and Purification:

ChallengeDescription
Stereochemical Control Maintaining the natural L-configuration of the amino acid throughout the synthetic process is critical to ensure its biological relevance.
Isotopic Scrambling Preventing the migration or loss of isotopes during the reaction sequence is essential for the integrity of the label.
Purification Complexity Separating the desired multi-labeled product from unreacted starting materials, partially labeled intermediates, and other byproducts requires advanced purification techniques, such as high-performance liquid chromatography (HPLC). nih.gov
Scale-up Difficulties Transitioning from small-scale laboratory synthesis to producing gram-scale quantities needed for larger in vivo studies can be a significant hurdle. nih.gov

Integration with Multi-Omics Approaches for Holistic Biological Understanding

The true power of L-Tyrosine (Ring-13C6; 3,3-D2) lies in its ability to be integrated into multi-omics workflows, providing a more holistic view of biological processes. By tracing the labeled tyrosine through various metabolic pathways, researchers can simultaneously investigate its impact on the proteome, metabolome, and other "-omic" layers. ornl.govmdpi.com This integrated approach allows for a deeper understanding of how alterations in tyrosine metabolism are linked to changes in protein synthesis, enzyme activity, and the production of downstream metabolites.

For instance, in cancer research, tracing the incorporation of labeled tyrosine into newly synthesized proteins (proteomics) while also monitoring its conversion into key metabolites like dopamine (B1211576) and norepinephrine (B1679862) (metabolomics) can reveal how tumor cells rewire their metabolic pathways to support rapid growth and proliferation. acu.edu.aunih.gov

Key Multi-Omics Integration Strategies:

Integration StrategyDescriptionPotential Insights
Proteomics (e.g., SILAC) Quantifying the rate of protein synthesis and degradation by monitoring the incorporation of the labeled tyrosine. nih.govUnderstanding the dynamics of protein turnover in different cellular states.
Metabolomics Tracking the conversion of labeled tyrosine into various downstream metabolites.Elucidating the flux through specific metabolic pathways.
Fluxomics Combining isotopic tracer data with metabolic network models to quantify intracellular metabolic fluxes.Gaining a quantitative understanding of cellular metabolism.

Future directions will involve the development of more sophisticated computational tools and bioinformatics pipelines to effectively integrate and visualize these large, multi-dimensional datasets. This will enable researchers to build more comprehensive models of cellular metabolism and identify novel therapeutic targets at the intersection of different biological pathways. mdpi.com

Development of Novel Analytical Platforms for Enhanced Sensitivity and Spatial Resolution

The detection and quantification of L-Tyrosine (Ring-13C6; 3,3-D2) and its labeled metabolites necessitate highly sensitive and specific analytical platforms. Mass spectrometry (MS) is the primary technique employed for this purpose, with ongoing advancements continually pushing the boundaries of detection.

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) has emerged as a particularly powerful technique. acu.edu.aunih.gov It allows for the simultaneous detection and spatial mapping of the labeled tyrosine and its metabolites directly in tissue sections, providing invaluable information on their distribution within different cell types and microenvironments. nih.govnih.gov This capability is crucial for understanding metabolic heterogeneity in complex tissues, such as tumors. acu.edu.aunih.gov

Emerging Analytical Platforms and Their Advantages:

Analytical PlatformAdvantageApplication in Labeled Tyrosine Research
MALDI-FTICR-MSI High mass resolution and spatial resolution, enabling the visualization of metabolite distribution in tissues. nih.govnih.govMapping the uptake and metabolism of L-Tyrosine (Ring-13C6; 3,3-D2) in different regions of a tumor. acu.edu.aunih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and quantitative accuracy for the analysis of complex biological samples.Quantifying the levels of labeled tyrosine and its metabolites in biofluids and tissue extracts.
Ion Mobility-Mass Spectrometry (IM-MS) Separation of isomers and isobars, providing an additional dimension of analytical specificity. biorxiv.orgDifferentiating between structurally similar labeled metabolites.

Future developments will likely focus on improving the sensitivity and spatial resolution of these techniques even further. The integration of novel ionization sources and mass analyzers will enable the detection of lower abundance metabolites and provide a more detailed picture of metabolic processes at the single-cell level.

Expanding Applications in Complex Biological Systems and Mechanistic Investigations

While research utilizing L-Tyrosine (Ring-13C6; 3,3-D2) has already yielded significant insights, particularly in the field of cancer metabolism, its application is poised to expand into other complex biological systems and mechanistic investigations.

For example, in neuroscience, this labeled compound could be used to study the dynamics of catecholamine neurotransmitter synthesis (dopamine, norepinephrine, epinephrine) in different brain regions and their role in neurological disorders. nih.gov By tracing the conversion of labeled tyrosine, researchers could gain a better understanding of how neurotransmitter dysregulation contributes to diseases like Parkinson's and depression.

Furthermore, this tracer can be instrumental in elucidating the mechanisms of action of new drugs. By observing how a therapeutic agent alters the metabolic fate of labeled tyrosine, researchers can gain valuable information about its target engagement and downstream effects on cellular metabolism.

Potential Future Research Applications:

Research AreaPotential Application of L-Tyrosine (Ring-13C6; 3,3-D2)
Neuroscience Studying the turnover of catecholamine neurotransmitters in neurodegenerative diseases. nih.gov
Immunology Investigating the role of tyrosine metabolism in immune cell activation and function.
Drug Discovery Elucidating the mechanism of action of drugs that target amino acid metabolism.
Aging Research Understanding age-related changes in protein synthesis and metabolic pathways.

The continued development of sophisticated analytical techniques and the integration of multi-omics approaches will undoubtedly unlock the full potential of L-Tyrosine (Ring-13C6; 3,3-D2) as a tool for unraveling the complexities of biological systems.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing isotopically labeled L-tyrosine (RING-13C6; 3,3-D2) to ensure isotopic purity in metabolic studies?

  • Methodological Answer : Synthesis must employ controlled reaction conditions to prevent isotopic scrambling. For example, deuterium labeling at the 3,3-positions requires acid-catalyzed exchange in D₂O under inert atmospheres to minimize back-exchange . Ring-13C6 labeling typically involves enzymatic or chemical synthesis using 13C-enriched precursors, followed by purification via preparative HPLC with mass spectrometry (MS) validation to confirm isotopic integrity .
Parameter Value/Technique
Isotopic purity validationHigh-resolution MS (HRMS)
Purification methodReverse-phase HPLC (C18 column)
Stability testingpH 7.0 buffer, 25°C, 24-hour assay

Q. How can researchers distinguish L-tyrosine from its derivatives (e.g., 3-nitrotyrosine) in complex biological matrices?

  • Methodological Answer : Thin-layer chromatography (TLC) using toluene:2-propanol:acetone:acetic acid (23:23:12:9) as the mobile phase resolves L-tyrosine (Rf ~0.3) from nitrosated derivatives (Rf ~0.5–0.7). Post-chromatography detection with ninhydrin spray yields distinct color profiles: pink for L-tyrosine vs. yellow for 3-nitrotyrosine . Spectrophotometric analysis (400–540 nm) further differentiates absorbance peaks for nitrated vs. native tyrosine .

Advanced Research Questions

Q. How can researchers optimize enzymatic assays (e.g., tyrosinase activity) using isotopically labeled L-tyrosine to minimize kinetic isotope effects (KIEs)?

  • Methodological Answer : KIEs arise from altered bond vibrational energies in deuterated or 13C-labeled substrates. To mitigate this:

Use lower enzyme concentrations (e.g., 7.76 U/cm² tyrosinase) to reduce rate-limiting steps .

Validate linear reaction phases via time-course assays under saturating substrate conditions (≥99.4 nmol/cm² L-tyrosine) .

Compare kinetic parameters (Km, Vmax) between labeled and unlabeled substrates using Michaelis-Menten plots .

Condition Impact on KIE
Deuterium labeling (3,3-D2)↑ Activation energy for C-H cleavage
13C labeling (RING-13C6)Minimal KIE due to similar bond strength

Q. What experimental strategies resolve contradictions in cognitive studies involving L-tyrosine supplementation (e.g., stress-induced vs. baseline performance)?

  • Methodological Answer : Variability arises from differences in stress induction protocols (e.g., acute vs. chronic) and task design (e.g., Stroop vs. reference-back tasks). To harmonize results:

Standardize dosing (e.g., 2 g dissolved in 400 mL juice) and administration timing (1–2 hours pre-task) .

Use double-blind, placebo-controlled crossover designs with counterbalanced sessions .

Apply repeated-measures ANOVA to isolate treatment effects from inter-subject variability .

Example : In a Stroop task, L-tyrosine reduced congruency effects (incongruent – congruent RT) by 15% under stress but showed no effect at baseline, highlighting context-dependent efficacy .

Q. How can isotopic labeling be leveraged to trace L-tyrosine incorporation into neuromodulators (e.g., dopamine) in vivo?

  • Methodological Answer :

Administer 13C6-labeled L-tyrosine via intraperitoneal injection in model organisms.

Extract brain tissue post-mortem and analyze via LC-MS/MS to detect 13C-enriched dopamine, using transitions like m/z 154→137 (dopamine) vs. m/z 160→143 (13C6-dopamine) .

Normalize incorporation rates to unlabeled controls to account for endogenous synthesis .

Data Contradiction Analysis

Q. Why do some studies report enhanced working memory with L-tyrosine supplementation while others show null effects?

  • Critical Factors :

  • Task Complexity : Effects are pronounced in high-load tasks (e.g., reference-back tasks with updating costs) but absent in simpler paradigms .
  • Baseline Catecholamine Levels : Subjects with lower baseline dopamine show greater improvement, suggesting ceiling effects in healthy populations .
  • Dose Timing : Peak plasma tyrosine occurs 1–2 hours post-administration; delayed cognitive testing may miss the therapeutic window .

Experimental Design Tables

Table 1 : Key parameters for validating L-tyrosine nitrosation assays

Parameter Optimal Value
Incubation time30 minutes (25°C)
Nitrite concentration10 mM (pH 7.0)
Detection methodTLC + spectrophotometry (450 nm)

Table 2 : Statistical design for crossover studies

Factor Levels
TreatmentL-tyrosine (2 g) vs. placebo
Session orderCounterbalanced across subjects
Outcome measuresER, RT, congruency effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.